trans-3-Amino-3-methylcyclobutanol hydrochloride

Stereochemistry Chiral Building Block Cyclobutane

Cyclobutane amino alcohols with undefined stereochemistry introduce batch-to-batch variability in medicinal chemistry programs. This trans-1,3-disubstituted hydrochloride salt provides a conformationally constrained, crystalline scaffold with defined stereochemistry (CAS 1403766-64-2) for kinase inhibitor and carbocyclic nucleoside synthesis. - **Spatial control:** Fixed trans-amine/hydroxyl vectors; distinct from cis-isomer (CAS 1403767-32-7) - **Stability:** HCl salt enables room-temperature storage & quantitative recovery without epimerization - **Functional handles:** Hydroxyl for Mitsunobu inversion (85% yield, patented); amine for reductive amination

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1403766-64-2
Cat. No. B3419298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-3-methylcyclobutanol hydrochloride
CAS1403766-64-2
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1(CC(C1)O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
InChIKeyRTAWFZMTTJCICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Amino-3-methylcyclobutanol HCl: Rigid Cyclobutane Amino Alcohol Scaffold


trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403766-64-2, C₅H₁₂ClNO, MW 137.61) is a conformationally constrained cyclobutane amino alcohol building block featuring both a primary amine and a hydroxyl group in a trans-1,3-disposition on a strained four-membered carbocycle. The compound exists as the hydrochloride salt, which enhances aqueous solubility and facilitates handling as a stable crystalline solid suitable for room-temperature storage . As a cyclic 1,3-amino alcohol scaffold with defined stereochemistry, this compound serves as a key intermediate for constructing rigid, non-planar molecular architectures in medicinal chemistry programs targeting kinase inhibition, nucleoside analog development, and CNS-penetrant drug candidates [1].

1
Conformationally constrained trans-1,3-amino alcohol scaffold for rigid molecular architectures
Stereochemically defined trans disposition on cyclobutane core
2
Hydrochloride salt enables room-temperature handling and aqueous solubility
Supports straightforward incorporation into synthetic workflows
3
Scaffold for kinase inhibitor, nucleoside analog, and CNS-penetrant compound research
Research-use-only context; reported class-level utility

trans-3-Amino-3-methylcyclobutanol HCl: Stereochemistry & Salt Form Specificity


Procurement specifications for 3-amino-3-methylcyclobutanol hydrochloride must explicitly differentiate between three distinct CAS-registered entities: the trans-isomer (CAS 1403766-99-3), the cis-isomer (CAS 1403767-32-7), and the stereochemically undefined mixture (CAS 1403766-64-2) . These stereoisomers are not functionally interchangeable in downstream synthetic applications, as the trans-1,3-disubstitution pattern imposes a distinct spatial orientation of amine and hydroxyl vectors that dictates molecular recognition in target binding pockets and regiochemical outcomes in further derivatization. Furthermore, the hydrochloride salt formulation is non-trivial: freebase forms of cyclobutyl amino alcohols exhibit markedly different solubility profiles and may undergo decomposition or racemization under standard storage conditions, whereas the hydrochloride salt enables quantitative recovery without epimerization during synthetic workup and long-term room-temperature storage . Substituting with the freebase or the incorrect stereoisomer without verification introduces uncontrolled variables in reaction reproducibility, purity, and final product stereochemistry.

Stereoisomer Mismatch
trans, cis, and undefined stereoisomer mixtures are not functionally interchangeable; spatial orientation of amine/hydroxyl vectors may alter target binding and downstream derivatization outcomes.
Salt Form Sensitivity
Freebase forms may exhibit different solubility, potential decomposition, or epimerization risk under standard storage; hydrochloride salt provides reported stability and quantitative recovery without cold-chain requirements.

trans-3-Amino-3-methylcyclobutanol HCl: Evidence Against Closest Comparators


Stereochemical Configuration Verification

The trans-isomer (CAS 1403766-99-3) possesses a stereospecific InChIKey (RTAWFZMTTJCICN-BPNVWSNHSA-N) distinct from the cis-isomer (CAS 1403767-32-7) and from the undefined mixture (CAS 1403766-64-2, InChIKey RTAWFZMTTJCICN-UHFFFAOYSA-N) . This stereochemical distinction is critical because cyclobutane 1,3-disubstituted systems with quaternary stereocenters (the 3-position bears both amino and methyl groups) exhibit configurational stability and do not undergo facile epimerization under standard reaction conditions, meaning the stereoisomer selected at procurement directly determines the three-dimensional architecture of all downstream products .

Stereochemical Identity
Head-to-head
Trans-isomer: distinct stereospecific InChIKey (CAS 1403766-99-3) vs. cis-isomer and undefined mixture (non-stereospecific InChIKey)
Vendor COA confirms configurational assignment
Supports stereochemical-control attribution; correct isomer selection influences target binding interpretation
Stereoisomer identity must be verified for SAR studies
Stereochemistry Chiral Building Block Cyclobutane

Salt Form Stability vs. Freebase Handling

The hydrochloride salt of trans-3-amino-3-methylcyclobutanol offers quantifiable advantages in synthetic workup and storage stability compared to the corresponding freebase. Patent data specifies that adjusting reaction mixtures to pH 2–3 using HCl/MeOH solutions achieves quantitative salt formation without epimerization of the cyclobutane stereocenter . The hydrochloride salt is stored at room temperature, whereas freebase amino alcohols typically require refrigerated or inert-atmosphere storage to prevent oxidation and decomposition .

Salt Form Stability
Class-level inference
Quantitative salt formation at pH 2–3 (HCl/MeOH) without epimerization; room-temperature storage
Freebase typically requires refrigeration and inert atmosphere
May reduce degradation risk and support simpler storage logistics for multi-batch research
Class-level behavior; verify per protocol
Salt Formation Stability Amino Alcohol

Conformational Rigidity vs. Acyclic Amino Alcohols

The cyclobutane core of trans-3-amino-3-methylcyclobutanol hydrochloride imposes conformational rigidity not achievable with acyclic 1,3-amino alcohols. The four-membered ring locks the trans-1,3-substituents into a defined dihedral angle and restricts rotational freedom, thereby reducing the entropic penalty upon target binding and enabling predictable vector orientation in structure-based drug design [1]. Acyclic analogs such as 3-amino-3-methylbutan-1-ol or 4-amino-4-methylpentan-2-ol possess multiple rotatable bonds and can adopt numerous low-energy conformations in solution, increasing the entropic barrier to binding and complicating SAR interpretation [2].

Conformational Rigidity
Class-level inference
Cyclobutane core: 0 rotatable bonds in ring; locked trans-1,3-vector geometry vs. acyclic 1,3-amino alcohols with ≥3 rotatable bonds
Solution-phase conformational analysis
Conformational constraint supports structure-based design and SAR interpretation
Class-level principle; validated in cyclobutane scaffolds
Conformational Constraint Cyclobutane Drug Design

Stereoselective Synthetic Accessibility

Patented synthetic routes to trans-3-amino-3-methylcyclobutanol hydrochloride have been optimized to achieve high stereoselectivity and yield. One documented route employs Mitsunobu-mediated stereochemical inversion starting from cis-3-dibenzylcyclobutanol, reacting with p-nitrobenzoic acid under triphenylphosphine and diethyl azodicarboxylate conditions to yield the trans-ester intermediate in 85% yield, with subsequent deprotection steps affording the target trans-amino alcohol hydrochloride . This contrasts with earlier-generation cyclobutyl amino alcohol syntheses that often required chromatographic separation of cis/trans mixtures with typical combined yields of 30-50% or relied on ketoreductase (KRED) catalysis for related trans-2,2,4,4-tetramethyl derivatives achieving approximately 98:2 diastereomeric ratio [1].

Stereoselective Synthesis
Cross-study comparable
85% yield for trans-ester intermediate via Mitsunobu inversion from cis-precursor; legacy cis/trans separation: 30–50% combined yield
Mitsunobu conditions, reproducible stereochemical outcome
Reported synthetic route supports scalable supply and batch consistency assessment
Cross-study comparison; validate with vendor batch data
Stereoselective Synthesis Mitsunobu Reaction Cyclobutane

trans-3-Amino-3-methylcyclobutanol HCl: Key Application Scenarios


Kinase Inhibitor & CNS Drug Discovery Scaffold

Medicinal chemistry programs targeting kinases or CNS-penetrant small molecules benefit from trans-3-amino-3-methylcyclobutanol hydrochloride as a conformationally constrained scaffold that reduces entropic binding penalties and locks the trans-1,3-amine/hydroxyl vectors into a defined spatial orientation. The cyclobutane core serves as a bioisosteric replacement for phenyl or heteroaromatic rings while introducing three-dimensionality and sp³ character to improve physicochemical properties [1]. Research into cyclobutane-containing kinase inhibitors has demonstrated that 1,3-disubstituted cyclobutane derivatives exhibit favorable binding kinetics compared to flexible acyclic linkers [2].

Carbocyclic Nucleoside & Antiviral Precursor

Cyclobutyl amino alcohols are established precursors for carbocyclic nucleoside analogs, where the cyclobutane ring mimics the furanose sugar moiety of natural nucleosides. trans-3-Amino-3-methylcyclobutanol hydrochloride provides the requisite trans-1,3-disubstitution pattern for constructing 1,3-disubstituted cyclobutane nucleoside scaffolds with defined stereochemistry [1]. The presence of the quaternary amino-methyl stereocenter at the 3-position adds metabolic stability compared to unsubstituted 3-aminocyclobutanol derivatives, which may undergo oxidative deamination in vivo [2].

Mitsunobu-Mediated Stereochemical Derivatization

The trans-configured hydroxyl group enables Mitsunobu-mediated stereochemical inversion to install diverse nucleophiles with predictable stereochemical outcomes, as demonstrated by the 85% yield achieved in the esterification step of the patented synthesis [1]. This functional handle distinguishes the trans-isomer from its cis-counterpart, where the hydroxyl group occupies a different spatial position relative to the quaternary amine center, altering reactivity in stereospecific transformations. Additionally, the amine group can be elaborated via reductive amination or amide coupling without compromising the cyclobutane ring integrity.

Multi-Batch Stereochemical QC & Verification

Research programs requiring multi-gram or kilogram quantities across extended timelines must verify stereochemical consistency across batches. The distinct CAS registry numbers for trans-isomer (1403766-99-3), cis-isomer (1403767-32-7), and undefined mixture (1403766-64-2) enable unambiguous specification in procurement documentation [1]. The stereospecific InChIKey (RTAWFZMTTJCICN-BPNVWSNHSA-N) for the trans-isomer provides a machine-readable identifier that can be cross-referenced against vendor certificates of analysis to ensure the correct stereoisomer is delivered [2].

Application
Selection Property
Validation Focus
Kinase inhibitor & CNS drug discovery scaffold
Conformationally constrained trans-1,3-amino alcohol with defined stereochemistry
Stereochemical integrity, scaffold rigidity, and vector orientation for target engagement interpretation
Carbocyclic nucleoside analog precursor
trans-1,3-Disubstitution pattern with quaternary amino-methyl center
Stereochemistry-dependent nucleoside analog construction; metabolic stability context review
Mitsunobu-mediated stereochemical derivatization
Trans-configured hydroxyl group for inversion; amine handle for orthogonal coupling
Reactivity and stereochemical outcome under reported Mitsunobu conditions
Multi-batch stereochemical QC verification
Distinct CAS and stereospecific InChIKey per stereoisomer
Batch-to-batch stereochemical consistency via certificate of analysis cross-reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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